5-tert-butylsulfanyl-2-methylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylsulfanyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-picoline with tert-butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Another method involves the use of tert-butylthiol and a halogenated derivative of 2-picoline. The halogenated derivative, such as 5-chloro-2-picoline, reacts with tert-butylthiol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The use of advanced catalysts and purification techniques further improves the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-butylsulfanyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms of the tert-butylthio group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-tert-butylsulfanyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-tert-butylsulfanyl-2-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring can participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Picoline, 3-(tert-butylthio)-
- 2-Picoline, 4-(tert-butylthio)-
- 3-Picoline, 5-(tert-butylthio)-
Uniqueness
5-tert-butylsulfanyl-2-methylpyridine is unique due to the specific positioning of the tert-butylthio group at the 5-position of the picoline ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and potential applications. Compared to its isomers, the 5-(tert-butylthio) derivative may exhibit different biological activities and chemical behaviors, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
18794-44-0 |
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Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-2-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(7-11-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
JKXJDOBWRNBBMA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
Canonical SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
Origin of Product |
United States |
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